molecular formula C21H30N4O3 B2428307 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea CAS No. 2224476-01-9

1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea

Cat. No. B2428307
CAS RN: 2224476-01-9
M. Wt: 386.496
InChI Key: UYHJMVBDJSWKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea, also known as MMV008138, is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3. This compound has gained significant attention in recent years due to its potential as a new antimalarial drug.

Mechanism Of Action

1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea inhibits the activity of the protein kinase PfCLK3, which is essential for the splicing of pre-mRNA in P. falciparum. This inhibition leads to the accumulation of unspliced mRNA and ultimately disrupts the parasite's ability to produce functional proteins. This disruption ultimately leads to the death of the parasite.
Biochemical and Physiological Effects:
Studies have shown that 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea has minimal toxicity towards mammalian cells, making it a promising candidate for further development as an antimalarial drug. However, further studies are needed to fully understand the biochemical and physiological effects of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea is its potency and selectivity towards PfCLK3. This makes it an ideal tool for studying the splicing of pre-mRNA in P. falciparum. However, one limitation of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea is its low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several potential future directions for 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea research. One possible direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the investigation of the biochemical and physiological effects of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea in more detail. Additionally, further studies are needed to evaluate the efficacy of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea in animal models of malaria. Finally, the potential of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea as a lead compound for the development of new antimalarial drugs should be explored.

Synthesis Methods

The synthesis of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea involves the reaction of 1-(4-morpholinyl)cyclohexanecarboxaldehyde with 3-(2-oxo-1-azetidinyl)aniline in the presence of an acid catalyst. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and urea to obtain the final product. The synthesis of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea has been optimized to yield high purity and potency.

Scientific Research Applications

1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea has been extensively studied for its potential as a new antimalarial drug. In vitro studies have shown that 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea has potent activity against the asexual blood stages of P. falciparum, with an IC50 value of 0.6 nM. Furthermore, 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea has been shown to be active against multidrug-resistant strains of P. falciparum.

properties

IUPAC Name

1-[(1-morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c26-19-7-10-25(19)18-6-4-5-17(15-18)23-20(27)22-16-21(8-2-1-3-9-21)24-11-13-28-14-12-24/h4-6,15H,1-3,7-14,16H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHJMVBDJSWKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)NC2=CC(=CC=C2)N3CCC3=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.